Triclabendazole sulfoxide
Overview
Description
Triclabendazole sulfoxide (TCBZ-SO) is the main metabolite of the anthelmintic drug triclabendazole, which is widely used to treat parasitic diseases such as fascioliasis and paragonimiasis. The drug is particularly promising for use in pregnant women and children, although it is not yet approved for human use in most countries. Concerns about its potential embryotoxic effects have been raised, particularly during the preimplantation stage of development .
Synthesis Analysis
The synthesis of TCBZ-SO involves the selective S-oxidation of triclabendazole. While some benzimidazole sulfides can be oxidized using sodium periodate in an acidic medium, triclabendazole requires a stronger oxidizing agent such as MCPBA for successful S-oxidation . This indicates that the synthesis of TCBZ-SO may require specific conditions and reagents to achieve the desired oxidation state.
Molecular Structure Analysis
The molecular structure of TCBZ-SO has been studied through the separation of its enantiomers using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). The absolute configuration at the sulfur atom has been assigned through the comparison of calculated and experimental chiroptical properties. This detailed analysis of the molecular structure is crucial for understanding the drug's activity and developing enantiomerically pure anthelmintic formulations .
Chemical Reactions Analysis
TCBZ-SO has been shown to undergo transformations that are relevant to its pharmacological activity. For instance, the salification of TCBZ-SO with sodium hydroxide solution produces water-soluble sodium salts, which could be beneficial in creating new anthelmintic formulations with improved solubility and potentially better bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of TCBZ-SO have been characterized in various studies. A rapid LC-MS/MS method has been developed to determine the concentrations of TCBZ-SO in sheep plasma, indicating its stability and suitability for bioequivalence studies . Additionally, TCBZ-SO and its metabolites have been found to uncouple oxidative phosphorylation in rat liver mitochondria at micromolar concentrations, which suggests that the electron-withdrawing power of the substituents in the molecule is a key factor in its biological activity .
Relevant Case Studies
Several studies have investigated the effects of TCBZ-SO in different biological systems. For example, it has been shown to cause stage-dependent embryolethality in zebrafish and mouse in vitro models, with a high embryotoxic capacity during the preimplantation stage . Furthermore, the drug's potential for drug-drug interactions has been evaluated, revealing that TCBZ-SO can inhibit various cytochrome P450 enzymes, which is an important consideration for polypharmacy and the risk of clinical drug-drug interactions .
Scientific Research Applications
Bioequivalence Studies in Livestock : Triclabendazole sulfoxide levels in sheep plasma are measured for bioequivalence studies. A selective high-throughput LC-MS/MS method was developed for this purpose, indicating its critical role in ensuring the efficacy and safety of veterinary drugs (Farczádi et al., 2021).
Embryotoxicity Research : Research involving zebrafish and mouse embryos has shown that triclabendazole sulfoxide can cause embryolethality in a stage-dependent manner. This underscores its significance in understanding the risks of certain medications during early stages of development (Boix et al., 2015).
Residue Determination in Food Safety : The determination of triclabendazole and its metabolites in bovine and goat fat tissues is vital for food safety. A liquid chromatography–tandem mass spectrometry method was developed for this purpose, highlighting its role in ensuring the safety of food products (Cai et al., 2012).
Drug-Drug Interaction Studies : Triclabendazole sulfoxide's potential to inhibit various cytochrome P450 enzymes has been investigated. This research is crucial for understanding possible drug-drug interactions in clinical therapy (Giri et al., 2018).
Pharmacokinetic Studies : The pharmacokinetics of triclabendazole in human subjects, particularly those infected with Fasciola, have been studied. Triclabendazole sulfoxide levels in plasma serve as markers for drug bioavailability and efficacy against parasites (El-Tantawy et al., 2007).
Drug Residue Excretion in Livestock : Research on the excretion period of triclabendazole residues and its metabolites in sheep is critical for determining safe periods for animal product consumption (Musaev et al., 2018).
Analytical Methods for Veterinary Pharmaceuticals : A new method for determining triclabendazole in cattle plasma as its sulfoxide and sulfone metabolites was developed, emphasizing its utility in veterinary pharmacokinetic studies (Cañas-Müller et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQPFWIQFRJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905640 | |
Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triclabendazole sulfoxide | |
CAS RN |
100648-13-3 | |
Record name | Triclabendazole sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100648-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICLABENDAZOLE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.